2-(2,3-Difluoro-phenoxy)-propylamine
Description
2-(2,3-Difluoro-phenoxy)-propylamine is a fluorinated monoamine compound characterized by a propylamine backbone linked to a 2,3-difluorophenoxy group. This structure confers unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the fluorine substituents.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(2,3-difluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(5-12)13-8-4-2-3-7(10)9(8)11/h2-4,6H,5,12H2,1H3 |
InChI Key |
AQJANBKEBDJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-phenoxy)-propylamine typically involves the reaction of 2,3-difluorophenol with a suitable propylamine derivative. One common method is the nucleophilic substitution reaction where 2,3-difluorophenol reacts with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.
Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-Difluoro-phenoxy)-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenoxy ring can enhance binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Key Structural Features:
- Propylamine backbone : A three-carbon chain with a terminal amine group.
- 2,3-Difluoro-phenoxy substituent: Introduces steric and electronic effects, influencing solubility, receptor binding, and metabolic stability.
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison of Propylamine Derivatives
Physicochemical Properties
- Lipophilicity: Fluorinated phenoxy groups (as in fluoxetine and the target compound) increase logP values compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Solubility : Propylamine derivatives with polar substituents (e.g., methoxyethoxy) exhibit higher aqueous solubility, whereas fluorinated or bulky groups (e.g., adamantyl) reduce solubility .
- Stability : Fluorine atoms improve metabolic stability by resisting oxidative degradation, a feature critical for drugs like fluoxetine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
